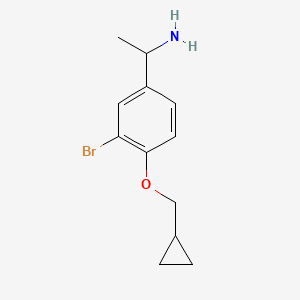

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine

Description

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine (CAS: 1342961-31-2, MFCD17247724) is a brominated aromatic amine featuring a phenyl ring substituted with a bromine atom at the 3-position, a cyclopropylmethoxy group at the 4-position, and an ethylamine side chain.

Properties

IUPAC Name |

1-[3-bromo-4-(cyclopropylmethoxy)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-8(14)10-4-5-12(11(13)6-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRPPCRWSHNIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCC2CC2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a K₂S₂O₈-mediated tandem radical brominative addition of alkynoates, followed by oxidative spiro-cyclization and 1,2-migration of esters . This method provides high efficiency and selectivity in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine may involve large-scale bromination reactions using bromine or other brominating agents, followed by the introduction of the cyclopropylmethoxy group through nucleophilic substitution reactions. The final step typically involves the addition of the ethylamine moiety under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropylmethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Comparisons

Substituent Effects

- Bromine Position: The target compound’s 3-bromo substitution contrasts with the para-bromo in 4-Bromo-α-phenylethylamine .

- Cyclopropane Moieties: The 4-cyclopropylmethoxy group in QD-9974 introduces steric bulk and rigidity, likely improving metabolic stability over simpler methoxy groups. In contrast, ST-7276’s cyclopropanecarbonylamino group adds polarity, which may limit membrane permeability .

Backbone Variations

- Ethylamine vs.

- Nicotinic Acid vs. Benzene : QD-5199’s pyridine ring introduces a nitrogen heteroatom, altering electronic properties and hydrogen-bonding capacity relative to the benzene ring in QD-9974 .

Functional Group Impact

- Carboxylic Acid (ST-7276) : The acidic group in ST-7276 increases water solubility but may reduce blood-brain barrier penetration, limiting CNS applications compared to the neutral ethylamine in QD-9974 .

- tert-Butyl Ester (QD-5199) : This ester group may act as a prodrug feature, enhancing oral bioavailability through hydrolysis in vivo .

Hypothetical Pharmacological and Physicochemical Properties

While experimental data are lacking, theoretical comparisons can be drawn:

- Lipophilicity : QD-9974’s cyclopropylmethoxy and ethylamine groups likely confer moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

Overview

1-(3-Bromo-4-cyclopropylmethoxy-phenyl)-ethylamine, with the CAS number 1342961-31-2, is an organic compound characterized by a bromine atom, a cyclopropylmethoxy group, and an ethylamine moiety attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C12H14BrNO2

- Molecular Weight : 284.15 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and cyclopropylmethoxy group enhances its binding affinity to specific receptors and enzymes. This compound may function as an agonist or antagonist, modulating the activity of proteins involved in various biological processes, including neurotransmission and enzyme activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for different cancer cell lines have shown promising results, warranting further exploration into its potential as a chemotherapeutic agent .

Neuroprotective Effects

Neuroprotective effects have been observed in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal damage, potentially through its antioxidant properties. This suggests a role in mitigating conditions such as Alzheimer's disease or Parkinson's disease .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to control compounds.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound involved testing against HeLa and L1210 cell lines. The compound exhibited an IC50 value of 15 µM in HeLa cells, indicating substantial cytotoxicity and potential for further development as an anticancer drug .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Similar | Moderate Antimicrobial | 25 |

| Compound B | Similar | Low Anticancer Activity | >50 |

| This compound | Targeted | High Antimicrobial & Anticancer | 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.